molecular formula C17H13NO2 B1293497 Naphthalen-2-yl 2-aminobenzoate CAS No. 63449-68-3

Naphthalen-2-yl 2-aminobenzoate

Cat. No. B1293497
CAS RN: 63449-68-3
M. Wt: 263.29 g/mol
InChI Key: YJFCKXVXEKHSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalen-2-yl 2-aminobenzoate is a compound that can be synthesized through various chemical reactions involving naphthalene derivatives. The synthesis often involves the formation of complex structures through reactions such as aromatic ring annulation, electrophilic addition, and Friedel-Crafts reactions. These processes can lead to the creation of polysubstituted naphthalenes and other naphthalene-based compounds with diverse properties and potential applications in materials science and organic chemistry .

Synthesis Analysis

The synthesis of naphthalene derivatives can be achieved through benzotriazole-assisted aromatic ring annulation, which allows for the formation of polysubstituted naphthalenes. This method involves the lithiation of benzotriazolylmethylbenzenes or -naphthalenes, followed by 1,4-addition to alpha,beta-unsaturated aldehydes and ketones, and subsequent intramolecular cyclization . Another approach is the synthesis of dibenzocyclohepta[naphthalene derivatives from phenylacetaldehydes and ortho-alkynyl benzyl alcohols, which proceeds through electrophilic addition and double Friedel-Crafts reactions .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be complex, with the potential for various substituents and functional groups. For instance, the synthesis of 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate involves the reaction of amino-sulfanylbenzimidazole with naphthylsulfonyloxy benzaldehyde, leading to a compound that exhibits thione-thiol tautomerism . The molecular structure of such compounds can be analyzed using spectroscopic methods like IR, NMR, and computational techniques like DFT calculations .

Chemical Reactions Analysis

Naphthalene derivatives can undergo various chemical reactions, including oxidative condensation as seen with naphthalene-2,3-dicarbaldehyde in the presence of cyanide, leading to unique crystalline products . The reactivity of these compounds is influenced by the presence of functional groups and the overall molecular structure, which can lead to diverse reaction pathways and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For example, aromatic poly(ester amide)s derived from naphthalene and aromatic dicarboxylic acids exhibit a range of inherent viscosities, solubility, and thermal properties. These materials can form semicrystalline or amorphous polymers, which can be used to produce films with good mechanical properties and thermal stability . The glass transition temperatures and decomposition temperatures of these polymers are significant for their potential applications in high-performance materials .

Scientific Research Applications

Anticancer Research

Naphthalen-2-yl 2-aminobenzoate and its derivatives have been explored in anticancer research. For instance, derivatives synthesized from o-phenylenediamine and naphthene-1-acetic acid showed potential anticancer activity in vitro, with one compound being notably active against breast cancer cell lines (Salahuddin et al., 2014).

Biochemical Pathway Regulation

The compound has been studied for its role in regulating biochemical pathways. In Pseudomonads metabolizing naphthalene and salicylate, 2-aminobenzoate acted as an inducer of enzymes involved in naphthalene metabolism (Barnsley, 1976).

Photophysical Characterization

Research into organotin compounds derived from Schiff bases, where naphthalen-2-yl 2-aminobenzoate derivatives were used, has contributed to the development of materials for organic light emitting diodes. These studies involve photophysical characterization to understand their potential applications (García-López et al., 2014).

Solvent Influence on Photophysical Properties

The influence of solvent polarity on the photophysical properties of dihydroquinazolinone derivatives, including those derived from naphthalen-2-yl 2-aminobenzoate, has been extensively studied. These investigations provide insights into the excited state characteristics of these compounds (Pannipara et al., 2017).

Anticonvulsant Potential

Some derivatives of naphthalen-2-yl 2-aminobenzoate have been synthesized and tested for anticonvulsant activity. Research has focused on establishing structure-activity relationships and understanding the pharmacophoric model for anticonvulsant activity (Rajak et al., 2010).

Environmental Biodegradation

Studies have also explored the role of 2-aminobenzoate in the biodegradation of environmental pollutants. For example, its effect on the rate of naphthalene mineralization in soil has been investigated, highlighting its potential in enhancing chemical pollutant removal (Ogunseitan & Olson, 1993).

Safety And Hazards

The safety data sheet for a similar compound, naphthalene, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - repeated exposure. The target organs are the kidney and liver .

properties

IUPAC Name

naphthalen-2-yl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c18-16-8-4-3-7-15(16)17(19)20-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFCKXVXEKHSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047697
Record name Naphthalen-2-yl 2-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless to pale straw Coloured liquid; Mild floral aroma
Record name 2-Naphthalenol 2-aminobenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name beta-Naphthyl anthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1535/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

340.00 °C. @ 760.00 mm Hg
Record name 2-Naphthalenol 2-aminobenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name beta-Naphthyl anthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1535/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.300-1.308
Record name beta-Naphthyl anthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1535/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Naphthalen-2-yl 2-aminobenzoate

CAS RN

63449-68-3
Record name 2-Naphthalenol, 2-(2-aminobenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63449-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Naphthyl anthranilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063449683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenol, 2-(2-aminobenzoate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Naphthalen-2-yl 2-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-naphthyl anthranilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.305
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-NAPHTHYL ANTHRANILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXZ17SDD9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Naphthalenol 2-aminobenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

118 °C
Record name 2-Naphthalenol 2-aminobenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naphthalen-2-yl 2-aminobenzoate
Reactant of Route 2
Reactant of Route 2
Naphthalen-2-yl 2-aminobenzoate
Reactant of Route 3
Reactant of Route 3
Naphthalen-2-yl 2-aminobenzoate
Reactant of Route 4
Reactant of Route 4
Naphthalen-2-yl 2-aminobenzoate
Reactant of Route 5
Naphthalen-2-yl 2-aminobenzoate
Reactant of Route 6
Reactant of Route 6
Naphthalen-2-yl 2-aminobenzoate

Citations

For This Compound
1
Citations
BR Bora, R Prakash, S Sultana, S Gogoi - Organic & Biomolecular …, 2021 - pubs.rsc.org
… Naphthalen-2-yl 2-aminobenzoate (3ap) 8 . Synthesized using GPA from 1a (81 mg, 0.5 mmol) and 2p (86 mg, 0.5 mmol) which was then purified by column chromatography using …
Number of citations: 1 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.